molecular formula C22H27N3O2S B2870146 (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034394-88-0

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2870146
CAS No.: 2034394-88-0
M. Wt: 397.54
InChI Key: YNSFHZZLRNZVAN-UHFFFAOYSA-N
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Description

The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule. It is related to a series of compounds that have been studied for their potential pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

This compound, due to its structural complexity, might not have direct research focused on it but shares structural similarities with compounds investigated for their interactions with various biological receptors and for their potential as therapeutic agents. For instance, compounds with piperazine and tetrahydrothiophene moieties have been explored for their affinity towards cannabinoid receptors and as antagonists or agonists in drug development.

  • Molecular Interactions and Pharmacophore Models : Research on compounds structurally similar to the mentioned compound, focusing on their molecular interactions with CB1 cannabinoid receptors, has developed unified pharmacophore models. These models aid in understanding how such compounds can interact with biological receptors, potentially offering insights into new therapeutic targets (Shim et al., 2002).

  • Antimicrobial and Antimycobacterial Activities : Derivatives of piperazine have been synthesized and evaluated for their antimicrobial properties. This research suggests potential applications of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

Compounds with tetrahydrothiophene and piperazine moieties have also been explored in the field of material science, particularly in the synthesis of stable radicals and their applications in electronic materials.

  • Synthesis and Modeling of Stable Radicals : Research into oligothiophenes bearing stable radicals has shown significant advancements in material science. These compounds exhibit stability in air and organic solvents, with potential applications in electronic materials and devices (Chahma, Riopel, & Arteca, 2021).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, physical and chemical properties, and potential pharmacological properties. It could also involve the exploration of its potential applications in medicine, given the pharmacological properties of similar compounds .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-7-21(23-14-18)27-19-8-13-28-15-19/h3-7,14,19H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFHZZLRNZVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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